molecular formula C14H13Cl2NS B11094375 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine

5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine

Cat. No.: B11094375
M. Wt: 298.2 g/mol
InChI Key: PPXRWUYGZGTKCQ-UHFFFAOYSA-N
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Description

5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine: is an organic compound with the molecular formula C14H13Cl2NS . This compound is characterized by the presence of a pyridine ring substituted with a 2-methyl group and a 2-[(3,4-dichlorophenyl)sulfanyl]ethyl group. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the sulfanyl group, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the aromatic ring of the 3,4-dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridine ring or the sulfanyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine involves its interaction with specific molecular targets. The sulfanyl group and the pyridine ring can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness:

5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3,4-dichlorophenyl sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H13Cl2NS

Molecular Weight

298.2 g/mol

IUPAC Name

5-[2-(3,4-dichlorophenyl)sulfanylethyl]-2-methylpyridine

InChI

InChI=1S/C14H13Cl2NS/c1-10-2-3-11(9-17-10)6-7-18-12-4-5-13(15)14(16)8-12/h2-5,8-9H,6-7H2,1H3

InChI Key

PPXRWUYGZGTKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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